

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with CPI-1612

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Compound of Interest

Compound Name: CPI-1612

Cat. No.: B8136425

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **CPI-1612**, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of **CPI-1612**, detailed protocols for performing ChIP assays to investigate its effects on histone acetylation, and guidance on data interpretation.

Introduction to CPI-1612

CPI-1612 is a small molecule inhibitor that targets the catalytic HAT domain of the highly homologous transcriptional co-activators, EP300 (also known as p300) and CREB-binding protein (CBP).[1] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting EP300/CBP, **CPI-1612** can modulate the expression of key genes involved in various cellular processes, including cell growth, differentiation, and survival. Its anti-cancer activity has been demonstrated in preclinical models, making it a valuable tool for cancer research and drug development.[2]

The primary molecular consequence of **CPI-1612** treatment is a reduction in histone acetylation at specific lysine residues, most notably H3K27ac and H3K18ac, which are key marks of active enhancers and promoters.[1] ChIP assays are therefore an essential technique to elucidate the genome-wide or locus-specific effects of **CPI-1612** on the epigenetic landscape.

Key Applications

- Target Engagement and Pharmacodynamics: Confirming the engagement of **CPI-1612** with its chromatin targets by measuring changes in H3K27ac and H3K18ac levels at specific genomic loci.
- Mechanism of Action Studies: Identifying the specific genes and pathways that are regulated by EP300/CBP inhibition with **CPI-1612**.
- Biomarker Discovery: Identifying potential predictive biomarkers of response or resistance to **CPI-1612** treatment.
- Drug Development: Evaluating the efficacy and specificity of **CPI-1612** and other EP300/CBP inhibitors in preclinical models.

Data Presentation: Quantitative Analysis of ChIP-qPCR

Following a ChIP assay with **CPI-1612** treatment, quantitative PCR (qPCR) is a standard method for analyzing the enrichment of specific DNA sequences. The data should be presented in a clear and organized manner to allow for easy comparison between different treatment conditions.

Table 1: Effect of **CPI-1612** on H3K27ac Enrichment at Gene Promoters

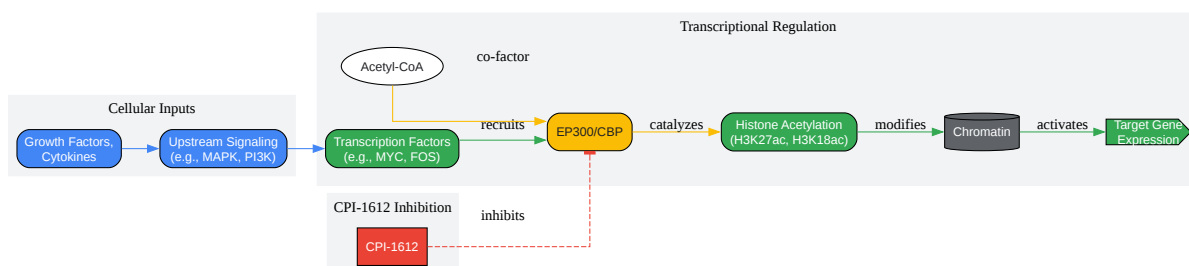
Target Gene	Treatment	% Input (Mean ± SD)	Fold Enrichment vs. IgG (Mean ± SD)	Fold Change vs. Vehicle
MYC	Vehicle (DMSO)	2.5 ± 0.3	25 ± 3	1.0
CPI-1612 (1 μM)	0.8 ± 0.1	8 ± 1	0.32	
BCL2	Vehicle (DMSO)	3.1 ± 0.4	31 ± 4	1.0
CPI-1612 (1 μM)	1.0 ± 0.2	10 ± 2	0.32	
GAPDH	Vehicle (DMSO)	0.5 ± 0.1	5 ± 0.5	1.0
CPI-1612 (1 μM)	0.4 ± 0.05	4 ± 0.4	0.8	

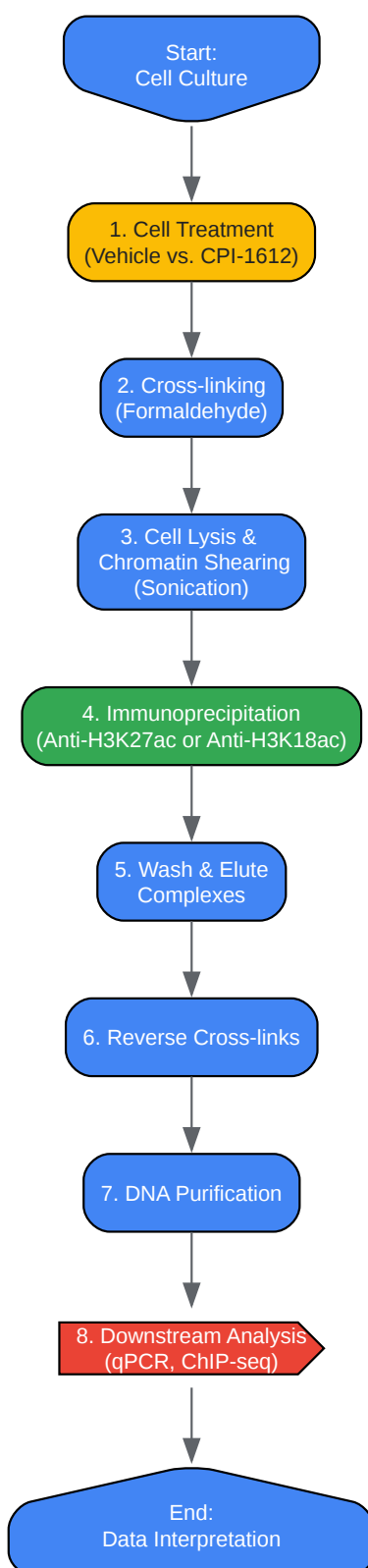
 Table 2: Dose-Dependent Effect of **CPI-1612** on H3K18ac Enrichment at an Enhancer Region

Genomic Locus	CPI-1612 Conc.	% Input (Mean ± SD)	Fold Enrichment vs. IgG (Mean ± SD)
Enhancer A	0 nM (Vehicle)	4.0 ± 0.5	40 ± 5
100 nM	2.5 ± 0.3	25 ± 3	
500 nM	1.2 ± 0.2	12 ± 2	
1000 nM	0.6 ± 0.1	6 ± 1	

Signaling Pathway

The following diagram illustrates the mechanism of action of **CPI-1612** in the context of EP300/CBP signaling.





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References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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